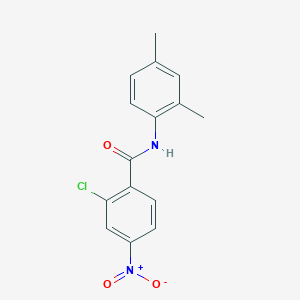![molecular formula C24H17N5O5 B11700312 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide](/img/structure/B11700312.png)
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that features a combination of benzimidazole, chromene, and nitrobenzohydrazide moieties
Preparation Methods
The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one with 4-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, and may require catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the coupling reaction .
Chemical Reactions Analysis
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in research to understand its interactions with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The chromene and nitrobenzohydrazide groups may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .
Comparison with Similar Compounds
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-YLIDENE]-4-NITROBENZOHYDRAZIDE can be compared with other similar compounds, such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: This compound shares the benzimidazole moiety but lacks the chromene and nitrobenzohydrazide groups, resulting in different biological activities.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of the nitrobenzohydrazide, leading to variations in its chemical reactivity and applications.
Properties
Molecular Formula |
C24H17N5O5 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H17N5O5/c1-33-17-10-11-21-15(12-17)13-18(22-25-19-4-2-3-5-20(19)26-22)24(34-21)28-27-23(30)14-6-8-16(9-7-14)29(31)32/h2-13H,1H3,(H,25,26)(H,27,30)/b28-24- |
InChI Key |
MNZPTJADNLHLPJ-COOPMVRXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=C2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=C2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11700237.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700262.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11700266.png)

![4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11700287.png)

![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)
![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)
![Pentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11700307.png)

![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
